N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine is a chemical compound that belongs to the class of dipeptides It is composed of glycine and L-leucine joined by a peptide linkage, with an additional nitrophenyl carbamoyl group attached to the glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine typically involves the following steps:
Formation of the Carbamoyl Chloride: The starting material, 2-nitroaniline, is reacted with phosgene to form 2-nitrophenyl carbamoyl chloride.
Coupling with Glycine: The carbamoyl chloride is then reacted with glycine in the presence of a base such as triethylamine to form N-[(2-nitrophenyl)carbamoyl]glycine.
Peptide Bond Formation: Finally, N-[(2-nitrophenyl)carbamoyl]glycine is coupled with L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamoyl group under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted carbamoyl derivatives.
Scientific Research Applications
N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound in studies of peptide synthesis and modification.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of novel materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The peptide linkage allows for interactions with proteins and other biomolecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-leucine: A simpler dipeptide without the nitrophenyl carbamoyl group.
N-[(2-Nitrophenyl)carbamoyl]glycine: Lacks the L-leucine residue.
N-[(2-Nitrophenyl)carbamoyl]leucine: Lacks the glycine residue.
Uniqueness
N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine is unique due to the presence of both the nitrophenyl carbamoyl group and the dipeptide structure. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
80909-82-6 |
---|---|
Molecular Formula |
C15H20N4O6 |
Molecular Weight |
352.34 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[2-[(2-nitrophenyl)carbamoylamino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H20N4O6/c1-9(2)7-11(14(21)22)17-13(20)8-16-15(23)18-10-5-3-4-6-12(10)19(24)25/h3-6,9,11H,7-8H2,1-2H3,(H,17,20)(H,21,22)(H2,16,18,23)/t11-/m0/s1 |
InChI Key |
ZMMNXSVVFQCLGW-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.